6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
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Overview
Description
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions to improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.
Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .
Scientific Research Applications
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems and inhibiting inflammatory pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with various receptors and enzymes involved in neuroprotection and inflammation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of anti-tumor agents.
1,2,3,4-Tetrahydroisoquinoline: A core structure in many biologically active molecules.
Uniqueness
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino and methyl groups contribute to its potential as a neuroprotective and anti-inflammatory agent, distinguishing it from other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
6-amino-2-methyl-3,4-dihydroisoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13;/h2-3,6H,4-5,11H2,1H3;1H |
InChI Key |
COSJKXMADZNUCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)N.Cl |
Origin of Product |
United States |
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